(R)-Piperazin-2-ylmethanol

Descripción

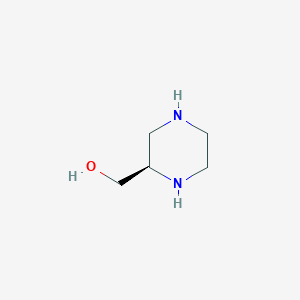

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(2R)-piperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRSTRHGFGFVME-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R Piperazin 2 Ylmethanol and Its Derivatives

Chiral Pool Synthesis Approaches

Chiral pool synthesis provides a direct and efficient pathway to enantiomerically pure compounds by leveraging the inherent chirality of readily available natural products, most notably amino acids.

Derivations from Proteinogenic Amino Acids (e.g., (S)-Serine, (S)-Aspartate)

The proteinogenic amino acid (S)-Serine serves as a common starting material for the synthesis of (R)-Piperazin-2-ylmethanol derivatives. nih.govresearchgate.net A key strategy involves the conversion of (S)-Serine into a chloroacetamide intermediate. This intermediate then undergoes cyclization with various primary amines to produce diastereomeric bicyclic piperazinediones. nih.gov The scope and limitations of this transformation have been thoroughly investigated. Subsequent reduction of the piperazinedione core yields the desired (piperazin-2-yl)methanol structure. This approach capitalizes on the predefined stereocenter of the starting amino acid to establish the (R)-configuration at the C2 position of the piperazine (B1678402) ring.

While direct synthetic routes from (S)-Aspartate to this compound are less commonly detailed in dedicated synthetic papers, the principles of chiral pool synthesis suggest its utility. Aspartic acid can be a precursor for various nitrogen-containing heterocycles. In related contexts, aspartate is known to be synthesized prebiotically from its precursor oxaloacetate through transamination, a reaction that can be catalyzed by pyridoxamine (B1203002) and metal ions like Cu2+. nih.gov This demonstrates the fundamental chemical feasibility of forming the amino acid backbone, which can then, in principle, be elaborated into more complex chiral structures like piperazines through multi-step organic synthesis.

Utilizing Other Chiral Precursors

Beyond proteinogenic amino acids, other chiral molecules from the chiral pool can be employed. For instance, (R)-glyceraldehyde acetonide has been used as a starting point for the asymmetric synthesis of functionalized homochiral piperazines. semanticscholar.org This approach involves condensing the chiral aldehyde with an amine, followed by a Staudinger reaction to construct a β-lactam intermediate in a highly diastereoselective manner. semanticscholar.org Subsequent chemical transformations, including hydrolysis, oxidation, intramolecular imination, and reduction, lead to the formation of the chiral piperazine ring. The final step involves the acid-catalyzed methanolysis of the β-lactam ring to yield the target piperazine derivative, such as methyl (R)-[(S)-piperazin-2-yl]acetate. semanticscholar.org

Asymmetric Catalysis in the Synthesis of Piperazine-2-ones and Related Structures

Asymmetric catalysis offers a powerful alternative for constructing chiral piperazine frameworks, creating the stereocenter with high enantioselectivity through the use of chiral catalysts or enzymes. These methods often target piperazin-2-one (B30754) intermediates, which can be readily reduced to the corresponding piperazines.

Enantioselective Epoxidation and Domino Ring-Opening Cyclization

A notable strategy for the asymmetric synthesis of C3-substituted piperazin-2-ones involves a one-pot sequence combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgacs.org This process starts from commercially available aldehydes and utilizes a quinine-derived urea (B33335) as a catalyst for both the Knoevenagel reaction and the stereoselective epoxidation step. acs.orgacs.org The resulting chiral epoxide intermediate is not isolated but is subjected to a domino reaction with a 1,2-diamine, such as 1,2-ethylenediamine. This DROC process involves the nucleophilic ring-opening of the epoxide by the diamine, followed by an intramolecular cyclization to furnish the piperazin-2-one ring with high enantiomeric excess (ee). acs.orgrsc.org

Table 1: Asymmetric Synthesis of 3-Aryl Piperazin-2-ones via DROC

| Aldehyde (Aryl Group) | Catalyst | Overall Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| 4-Cl-C₆H₄ | Quinine-derived urea | 85% | 96% |

| 4-Br-C₆H₄ | Quinine-derived urea | 90% | 95% |

| 4-CN-C₆H₄ | Quinine-derived urea | 88% | 94% |

| 2-Naphthyl | Quinine-derived urea | 71% | 89% |

Data derived from research on one-pot catalytic synthesis of piperazin-2-ones. acs.org

Enzymatic Asymmetric Reductive Amination

Biocatalysis provides an environmentally benign route to chiral amines and their derivatives. Imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful tools for asymmetric reductive amination. researchgate.netfrontiersin.org These enzymes can catalyze the formation of chiral piperazines from suitable dicarbonyl precursors and an amine source. nih.gov Fungal reductive aminases, for example, are NADPH-dependent enzymes that can catalyze the reductive amination of a variety of ketones. rsc.org Certain RedAms from Neosartorya species have shown a superior ability to use ammonia (B1221849) as the amine partner, enabling the synthesis of a broad range of primary amines with high conversion rates and excellent enantioselectivity. rsc.org This enzymatic approach can be applied to the synthesis of cyclic structures like piperazines through intramolecular reductive amination or by using dicarbonyl substrates. researchgate.netnih.gov

Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral piperazines and their precursors. This strategy typically involves the hydrogenation of a prochiral unsaturated substrate, such as a pyrazine (B50134) or an unsaturated piperazin-2-one, using a chiral metal catalyst.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and high enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org The resulting piperazin-2-one can then be reduced to the corresponding chiral piperazine without loss of optical purity. dicp.ac.cnrsc.org

Similarly, Iridium-catalyzed hydrogenation of pyrazines, activated by alkyl halides, offers a facile method for synthesizing a wide range of chiral piperazines, including 3-substituted and 2,3-disubstituted variants, with up to 96% ee. acs.org

Table 2: Metal-Catalyzed Asymmetric Hydrogenation for Chiral Piperazine Synthesis

| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Palladium Complex | 5,6-disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | 84-90% |

| Iridium Complex | Pyrazines activated by alkyl halides | Chiral piperazines | up to 96% |

Data sourced from studies on asymmetric hydrogenation of pyrazine derivatives. dicp.ac.cnrsc.orgacs.org

Ring-Forming Reactions for Piperazine Core

The construction of the piperazine ring is a critical step in the synthesis of this compound and its derivatives. Several key strategies have been established for this purpose, each with its own advantages and applications.

A robust and frequently employed method for the synthesis of chiral 2-substituted piperazines involves the reaction of a chloroacetamide derivative with a primary amine to form a bicyclic piperazinedione intermediate. This approach is particularly effective when starting from a chiral α-amino acid, which ensures the stereochemical integrity of the final product. A notable example is the synthesis of the enantiomer, (S)-Piperazin-2-ylmethanol, which begins with the naturally occurring amino acid (S)-serine. rsc.orgorchid-chem.com

The synthesis commences with the protection of the amino group of (S)-serine methyl ester, for instance, with a benzyl (B1604629) group, followed by acylation with chloroacetyl chloride to yield the corresponding chloroacetamide. This intermediate then undergoes cyclization upon reaction with a primary amine, such as benzylamine, to form a mixture of diastereomeric bicyclic piperazinediones. The stereochemistry of this cyclization is influenced by the nature of the primary amine used. The subsequent reduction of the piperazinedione moiety, typically with a strong reducing agent like lithium aluminum hydride, affords the desired piperazine derivative. The final deprotection step then yields the target compound.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | (S)-Serine methyl ester, Benzyl bromide | K2CO3, DMF | N-Benzyl-(S)-serine methyl ester | - |

| 2 | N-Benzyl-(S)-serine methyl ester, Chloroacetyl chloride | Triethylamine (B128534), CH2Cl2 | N-(2-Chloroacetyl)-N-benzyl-(S)-serine methyl ester | - |

| 3 | N-(2-Chloroacetyl)-N-benzyl-(S)-serine methyl ester, Benzylamine | Toluene, reflux | Diastereomeric bicyclic piperazinediones | - |

| 4 | Bicyclic piperazinediones | Lithium aluminum hydride, THF | N,N'-Dibenzyl-(S)-piperazin-2-ylmethanol | - |

| 5 | N,N'-Dibenzyl-(S)-piperazin-2-ylmethanol | H2, Pd/C | (S)-Piperazin-2-ylmethanol | - |

Table 1: Synthetic route to (S)-Piperazin-2-ylmethanol via a bicyclic piperazinedione intermediate.

Intramolecular cyclization represents a powerful strategy for the formation of the piperazine ring, often providing good control over stereochemistry. These approaches typically involve the construction of a linear precursor containing two nitrogen atoms and suitably placed reactive functional groups that can undergo a ring-closing reaction.

One such approach involves a highly diastereoselective intramolecular hydroamination of an aminoalkene. This key step can be part of a modular synthesis of 2,6-disubstituted piperazines. The required aminoalkene precursors can be prepared in excellent yields through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. dicp.ac.cn This method allows for the introduction of various alkyl and aryl substituents at the 2-position while maintaining high stereocontrol.

Another intramolecular strategy is the Mitsunobu cyclization of a linear diamino alcohol precursor. This reaction proceeds with inversion of configuration at the alcohol-bearing stereocenter, a predictable outcome that is advantageous for stereocontrolled synthesis.

| Precursor | Cyclization Method | Key Features | Product |

| Chiral Aminoalkene | Intramolecular Hydroamination | High diastereoselectivity, modular | 2,6-Disubstituted Piperazine |

| Chiral Diamino Alcohol | Mitsunobu Cyclization | Inversion of configuration | Chiral Piperazine |

Table 2: Examples of intramolecular cyclization approaches for piperazine synthesis.

Nucleophilic substitution reactions are fundamental to the synthesis of piperazine derivatives. These reactions can be employed to build the piperazine ring itself or to introduce substituents onto a pre-existing piperazine core. A common strategy for forming the piperazine ring involves the double N-alkylation of a primary amine with a dihaloethane derivative.

In the context of synthesizing chiral 2-substituted piperazines, a key transformation is the aza-Michael addition. A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. This method features an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. This approach has also been successfully applied to the construction of chiral 1,4-diazepanes and 1,4-diazocanes. acs.org

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a key strategy in the synthesis of piperazines. This reaction can be applied in both intermolecular and intramolecular fashions to construct the piperazine ring. A common approach involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting diimine intermediate.

For the synthesis of chiral piperazines, asymmetric reductive amination has emerged as a powerful tool. This can be achieved using chiral catalysts or by employing enzyme-catalyzed reactions. Reductive aminases (RedAms) and imine reductases (IREDs) have been successfully used for the asymmetric synthesis of chiral amines and can be applied to the synthesis of chiral piperazines. nih.govnih.govresearchgate.netacs.org These biocatalytic methods offer high enantioselectivity under mild reaction conditions.

| Carbonyl Precursor | Amine Precursor | Reducing Agent/Catalyst | Key Features | Product |

| 1,2-Dicarbonyl | 1,2-Diamine | H2, Metal Catalyst | Forms the piperazine ring | Substituted Piperazine |

| Ketone | Chiral Amine | Sodium triacetoxyborohydride | Introduction of a chiral substituent | Chiral N-substituted Piperazine |

| Prochiral Ketone | Ammonia/Amine | Imine Reductase (IRED) | High enantioselectivity | Chiral Piperazine |

Table 3: Reductive amination strategies in piperazine synthesis.

The reduction of amides to amines is a fundamental transformation in organic synthesis that can be strategically employed in the construction of the piperazine ring. A common approach involves the synthesis of a diketopiperazine intermediate, which is essentially a cyclic diamide. The subsequent reduction of both amide carbonyl groups affords the corresponding piperazine.

This strategy is particularly valuable for the synthesis of chiral piperazines, as chiral diketopiperazines can be readily prepared from α-amino acids. The reduction of these chiral diketopiperazines, typically with powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), proceeds with retention of stereochemistry at the α-carbons, providing a reliable route to enantiomerically pure piperazines. baranlab.orgrsc.org For instance, the reduction of a chiral piperazin-2-one can yield the corresponding chiral piperazine without loss of optical purity. dicp.ac.cncore.ac.uk

Functionalization of this compound Scaffold

The this compound core structure presents two nitrogen atoms available for substitution, offering a versatile platform for the development of new chemical entities. The presence of a chiral center and a primary alcohol further enhances its utility as a building block in asymmetric synthesis. Functionalization strategies are primarily centered on N-substitution reactions, which allow for the introduction of a wide range of substituents, thereby modulating the molecule's steric and electronic properties.

N-Substitution Strategies

N-substitution of the this compound ring is typically achieved through well-established nucleophilic substitution reactions. The secondary amine of the piperazine ring acts as a nucleophile, readily reacting with various electrophiles. Common strategies include N-alkylation and N-arylation, which form the basis for introducing a plethora of functional groups.

N-Alkylation: This is a fundamental approach for introducing alkyl groups onto the piperazine nitrogen. The reaction generally involves the use of alkyl halides (chlorides, bromides, or iodides) or other alkylating agents in the presence of a base to neutralize the resulting hydrohalic acid. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side products.

N-Arylation: The introduction of aryl groups onto the piperazine nitrogen can be accomplished through several methods, including Buchwald-Hartwig amination and Ullmann condensation. These copper- or palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds between the piperazine moiety and various aryl halides or triflates. Aromatic nucleophilic substitution (SNAr) is also a viable method when the aryl group is sufficiently activated with electron-withdrawing groups.

These primary strategies provide access to a wide range of N-substituted this compound derivatives, which can be further modified to generate extensive chemical libraries for drug discovery programs.

Introduction of Diverse Moieties (e.g., Arylsulfonyl, Indole (B1671886), Benzyl)

Building upon general N-substitution strategies, specific and highly valuable chemical moieties such as arylsulfonyl, indole, and benzyl groups can be incorporated onto the this compound scaffold. These groups are prevalent in many biologically active compounds.

Arylsulfonyl Moiety: The reaction of this compound with various arylsulfonyl chlorides in the presence of a suitable base, such as triethylamine or pyridine, in an inert solvent like dichloromethane, readily affords N-arylsulfonyl derivatives. This reaction is generally efficient and provides access to compounds with a sulfonamide linkage, a common feature in many therapeutic agents.

| Reagent 1 | Reagent 2 | Product | Reaction Conditions | Reference |

| Piperazine Derivative | Arylsulfonyl Chloride | N-Arylsulfonyl Piperazine Derivative | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | derpharmachemica.commdpi.com |

Indole Moiety: The incorporation of an indole nucleus can be achieved through various synthetic routes. One common method involves the coupling of the piperazine nitrogen with a suitable indole derivative, for example, via an amide bond formation. This can be accomplished by reacting the piperazine with an indole carboxylic acid using a coupling agent or by reacting it with an indole acyl chloride. Another approach involves the reaction of the piperazine with an indole derivative bearing a leaving group, such as a haloalkyl chain, to form a C-N bond. mdpi.comnih.gov

| Reagent 1 | Reagent 2 | Product | Reaction Conditions | Reference |

| Piperazine Derivative | Indole with reactive group (e.g., carboxylic acid, haloalkyl) | N-Indolyl Piperazine Derivative | Coupling agents or base, depending on the reactive group | mdpi.comnih.gov |

Benzyl Moiety: N-benzylation is a straightforward and widely used modification of the piperazine ring. The most direct method is the reaction of this compound with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base like potassium carbonate. datapdf.com This SN2 reaction proceeds efficiently to yield the corresponding N-benzyl derivative. The benzyl group can also serve as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen before its removal by hydrogenolysis.

| Reagent 1 | Reagent 2 | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Piperazine hexahydrate & Piperazine dihydrochloride | Benzyl chloride | Ethanol | - | 65 | 65-75 | |

| Piperazine | Benzyl halide | Acetonitrile or Dichloromethane | K₂CO₃ | Not specified | Not specified | |

| 1-Phenylpiperazine | 3,4-Dimethoxybenzyl chloride | Xylene | - | Reflux | Not specified | datapdf.com |

Applications of R Piperazin 2 Ylmethanol in Medicinal Chemistry Research

Development of Bioactive Piperazine (B1678402) Derivatives

(R)-Piperazin-2-ylmethanol has proven to be a versatile chiral scaffold for the development of a diverse range of bioactive piperazine derivatives. Its utility stems from the ability to introduce a wide variety of substituents at the N-1 and N-4 positions, allowing for extensive exploration of structure-activity relationships. researchgate.net

The most prominent application has been in the creation of high-affinity and selective ligands for the σ1 receptor. acs.orgresearchgate.net By modifying the N-4 substituent and the C-2 side chain, researchers have successfully tuned both the potency and selectivity profile of these compounds. researchgate.net The successful synthesis of homologous piperazine-2-alkanol derivatives demonstrates the robustness of the synthetic routes and the adaptability of the scaffold. acs.org The insights gained from these σ1 ligands, particularly regarding the favorable properties of N-arylmethyl substituents, provide a roadmap for future drug design efforts targeting this receptor. researchgate.net

Beyond sigma receptors, the established role of the piperazine nucleus in ligands for serotonin (B10506) and opioid receptors indicates a broader potential for derivatives of this compound in these areas of medicinal chemistry. nih.govsnmjournals.orgnih.gov

Anticancer Agents and Cytotoxicity Studies

The development of piperazine-based compounds as anticancer agents is an active area of research, largely due to the overexpression of certain receptors in tumor cells. researchgate.netnih.govacs.org Derivatives of chiral (piperazin-2-yl)methanol have been synthesized and evaluated as cytotoxic agents, particularly as ligands for sigma (σ) receptors, which are implicated in tumor cell proliferation and survival. researchgate.netnih.gov

One area of focus has been the synthesis of chiral, nonracemic (piperazin-2-yl)methanols with various substituents on the second nitrogen atom of the piperazine ring. researchgate.net Research has shown that adding a phenyl group to this position enhances the affinity for the σ1 receptor. researchgate.net In one such series of compounds, a derivative featuring a p-methoxybenzyl substituent demonstrated the highest affinity for the σ1 receptor, with a Ki value of 12.4 nM. researchgate.net

Studies have demonstrated that these σ receptor ligands can inhibit the growth of various cancer cell lines. researchgate.net For instance, enantiomeric piperazines prepared from (S)- and (R)-aspartate showed high affinity for both σ1 and σ2 receptors and inhibited proliferation in the human multiple myeloma cell line RPMI 8226, which has high levels of σ receptors. researchgate.net The IC50 values for this inhibition were in the low micromolar range. researchgate.net

| Derivative Type | Target Receptor(s) | Key Findings | Cancer Cell Line(s) | Ref |

| p-Methoxybenzyl substituted (piperazin-2-yl)methanol | σ1 | High affinity (Ki = 12.4 nM) and selectivity over σ2, NMDA, and opioid receptors. | - | researchgate.net |

| Enantiomeric piperazines from aspartate | σ1 and σ2 | Inhibited cell proliferation with IC50 values in the low µM range. | RPMI 8226 (Multiple Myeloma) | researchgate.net |

| Bicyclic benzyl (B1604629) ether derivative (11a) | σ1 and σ2 | Cytotoxic potency (IC50 = 0.92 µM) exceeded that of cisplatin. | A-427 (Small Cell Lung Cancer) | researchgate.net |

Antiarrhythmic Drugs

The piperazine scaffold is a component of known antiarrhythmic drugs. nih.gov Ranolazine, a piperazine derivative, is a notable example used as an antianginal medication with multi-ion channel blocking properties that contribute to its antiarrhythmic effects. nih.gov It is classified as a Vaughan Williams Class IB agent due to its potent blocking effect on the late sodium current. nih.gov Furthermore, some pyrrolidin-2-one derivatives, which share structural similarities with piperazine-based compounds, have shown promise as a potential new class of antiarrhythmic drugs due to their α1-adrenolytic properties. nih.gov While direct studies on this compound for antiarrhythmic activity are not prominent, its core structure is represented in this therapeutic class, suggesting its potential as a scaffold for designing new antiarrhythmic agents.

Anthelmintic Agents

The parent compound, piperazine, has a long history of use as an anthelmintic agent for treating intestinal worm infections like ascariasis (roundworm) and enterobiasis (pinworm). researchgate.net Its mechanism of action involves paralyzing the worms, which are then expelled from the body. researchgate.net The global burden of soil-transmitted helminth infections remains significant, necessitating the development of new and effective treatments. nih.govwho.int Though piperazine itself has been largely superseded by newer drugs, the established biological activity of its core structure makes its derivatives, including chiral variants like this compound, of interest in the ongoing search for novel anthelmintic compounds. researchgate.netnih.gov

Antidepressants

A significant number of antidepressant medications incorporate the piperazine substructure. researchgate.netnih.gov This structural motif is often found linking two aromatic or heteroaromatic sections of the drug molecule. researchgate.net The piperazine ring is not merely a linker but plays a crucial role in the binding conformations of these agents to their targets. researchgate.net For example, Mirtazapine is a tetracyclic piperazine-azepine that acts as an antagonist at α2-adrenergic, 5-HT2A, 5-HT2C, and H1 receptors. wikipedia.orgdrugbank.com Other piperazine-containing antidepressants like Vortioxetine are designed as multi-target agents, acting as both a serotonin reuptake inhibitor and a 5-HT1A receptor agonist. nih.gov The prevalence of the piperazine core in successful antidepressants highlights the potential of this compound as a chiral building block for developing new-generation antidepressants with potentially improved efficacy and side-effect profiles. researchgate.netwikipedia.org

Antiviral Agents

The piperazine heterocycle is a key structural element in a number of antiviral agents. researchgate.net Research has demonstrated that the simple piperazine molecule can exhibit antiviral activity. For instance, it was found to bind to a conserved hydrophobic pocket in the capsid protein of Aura virus and showed activity against the Chikungunya virus (CHIKV) in laboratory assays. nih.gov This finding suggests that the piperazine scaffold can serve as a lead for designing derivatives with enhanced antiviral properties. nih.gov High-throughput screening efforts have also identified more complex piperazin-2-one (B30754) derivatives that can inhibit the replication of adenovirus, a pathogen that can cause severe infections in immunocompromised individuals. csic.es These studies underscore the utility of the piperazine core, and by extension scaffolds like this compound, in the discovery of new antiviral therapies. researchgate.netchimerix.com

Pharmacophore Development and Molecular Design

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. The this compound scaffold is valuable in pharmacophore-based drug design due to its defined stereochemistry and functional groups.

The piperazine ring itself is a common element in many pharmacophore models. acs.org For σ1 receptor ligands, a basic pharmacophore model includes a basic nitrogen atom and two hydrophobic groups. acs.org Derivatives of (piperazin-2-yl)methanol fit this model well, where the piperazine nitrogen provides the basic center and substituents can be tailored to fulfill the hydrophobic requirements. researchgate.net The hydroxyl group on the methanol (B129727) side chain of this compound can also act as a hydrogen bond donor or acceptor, adding another critical feature for interaction with a target protein. researchgate.net This versatility allows medicinal chemists to use this compound as a foundational piece to construct molecules with a predefined multi-target profile, optimizing for desired activities while potentially designing out interactions with anti-targets. researchgate.net

Role in Multi-Target Drug Discovery

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.govrsc.org Consequently, there is growing interest in developing multi-target-directed ligands (MTDLs)—single molecules designed to interact with several targets simultaneously. nih.govmdpi.com This approach can offer improved therapeutic efficacy and a better safety profile compared to single-target drugs or combination therapies. jneonatalsurg.com

The this compound scaffold is well-suited for the development of MTDLs. Its ability to be functionalized at multiple points allows for the combination of different pharmacophoric elements into one molecule. Research into chiral (piperazin-2-yl)methanol derivatives has shown that these compounds can exhibit affinity for multiple receptor subtypes. For example, a p-methoxybenzyl substituted derivative was found to have high affinity for the σ1 receptor while also showing selectivity against σ2, NMDA, and κ-opioid receptors. researchgate.net This demonstrates that a single, chiral piperazine-based molecule can be engineered to interact with a specific primary target while modulating its activity at other related targets, which is the core principle of rational multi-target drug design. researchgate.net

Catalytic Applications of R Piperazin 2 Ylmethanol and Its Derivatives

Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the need for metal catalysts. beilstein-journals.org Derivatives of (R)-piperazin-2-ylmethanol are effective in this domain, leveraging the chiral piperazine (B1678402) scaffold to create a defined stereochemical environment for the reaction.

Research has demonstrated the application of piperidine (B6355638) derivatives, structurally similar to piperazines, in various organocatalytic transformations. For instance, L-proline, a cyclic secondary amine, has been successfully used in the asymmetric α-amination of aldehydes, a key step in the synthesis of chiral compounds like (R)-pipecolic acid. ekb.eg This highlights the potential of chiral cyclic amines to induce asymmetry. Cinchona alkaloids, which feature a quinoline (B57606) core and a chiral amine moiety, have been employed as organocatalysts for reactions such as the Michael addition and α-sulfenylation of diketopiperazines. beilstein-journals.orgnih.gov In one study, the organocatalytic α-sulfenylation of substituted piperazine-2,5-diones was achieved using cinchona alkaloids as chiral Lewis bases, demonstrating the ability of these catalysts to facilitate stereoselective C-S bond formation. nih.gov

While direct examples focusing solely on this compound as the primary organocatalyst are specific, the principles established with related structures underscore its potential. The combination of a secondary amine (for enamine or iminium ion formation) and a nearby chiral center makes it a promising candidate for various organocatalytic reactions.

Chiral Ligands in Metal-Catalyzed Reactions

The piperazine scaffold is a privileged structure in chemistry due to its unique binding possibilities with metal ions, making its derivatives excellent candidates for chiral ligands in asymmetric metal catalysis. rsc.org When this compound is derivatized, the two nitrogen atoms and the hydroxyl group can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Derivatives of piperazine have been successfully used as ligands in complexes with various transition metals, including palladium, rhodium, iridium, and copper. rsc.orgmdpi.com These metal complexes have shown catalytic activity in a range of important chemical transformations.

Key Applications:

Palladium-Catalyzed Reactions: Chiral piperazin-2-one (B30754) derivatives have been synthesized via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, achieving excellent enantioselectivities. rsc.org Furthermore, palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to create α-tertiary piperazin-2-ones with high enantiomeric excess. nih.govnih.gov These products can be further converted into chiral tertiary piperazines. nih.gov

Rhodium and Iridium-Catalyzed Hydrogenations: Rhodium and Iridium catalysts are highly effective for asymmetric hydrogenation. mdpi.com While specific examples using this compound ligands are part of broader research, similar P,N-ligands are used in iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com Rhodium complexes with chiral ligands like BINAP are noted for the isomerization of allylic amines, a key step in synthesizing chiral aldehydes. nptel.ac.in

Copper-Catalyzed Reactions: Copper complexes with piperazine-based ligands have been synthesized and characterized for their potential in various catalytic and biological applications. biointerfaceresearch.com

The versatility of the piperazine structure allows for fine-tuning of the ligand's steric and electronic properties by modifying the substituents on the nitrogen atoms, influencing the selectivity and activity of the resulting metal catalyst. rsc.org

| Reaction Type | Metal | Ligand Type / Precursor | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium | Chiral Ligand | Pyrazin-2-ols | Provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. | rsc.org |

| Decarboxylative Allylic Alkylation | Palladium | Differentially N-protected piperazin-2-ones | Allylic substrates | Synthesizes highly enantioenriched tertiary piperazine-2-ones. | nih.gov |

| Asymmetric Hydrogenation | Iridium(I) | P,N-Ligand | 2-substituted pyridinium salts | Effective for stereoselective hydrogenation to produce chiral piperidines. | mdpi.com |

| Isomerization of Allylic Amines | Rhodium | (S)-BINAP | Geranyl diethylamine | Key step in the synthesis of (R)-citronellal with >98% ee. | nptel.ac.in |

Catalytic Amination of Biomass-Derived Oxygenates

The conversion of biomass into valuable chemicals is a cornerstone of sustainable chemistry. tu-darmstadt.de Catalytic amination of biomass-derived oxygenates—such as alcohols, diols, and furans—is a key strategy for producing renewable amines. tu-darmstadt.deacs.org Piperazine and its derivatives are significant targets and can also be components of the catalytic systems in these processes.

Research has focused on the amination of ethylene (B1197577) glycol (EG), a biomass-derived diol, to produce valuable cyclic amines like piperazine. acs.orgtu-darmstadt.de

Homogeneous Catalysis: A ruthenium-PNP pincer complex has been shown to be highly effective for the synthesis of piperazine from ethylene glycol and ammonia (B1221849). acs.org At 180°C, this system achieved complete conversion of EG with a piperazine yield of over 60%. acs.orgtu-darmstadt.de

Heterogeneous Catalysis: Various heterogeneous catalysts have also been explored for the amination of EG. Supported ruthenium catalysts, such as Ru-Co/Al2O3, have been tested, yielding piperazine, although typically with lower yields (around 17%) compared to homogeneous systems under specific flow conditions. acs.orgtu-darmstadt.de

Beyond diols, furan-based platform molecules derived from lignocellulosic biomass are important feedstocks. mdpi.com Reductive amination of compounds like 5-hydroxymethylfurfural (B1680220) (HMF) can produce valuable amines. For instance, a catalyst derived from a cobalt-terephthalic acid-piperazine metal-organic framework (MOF) on silica (B1680970) has been used for the reductive amination of HMF, achieving a 94% yield of 5-(aminomethyl)furan-2-carbinol under mild conditions. mdpi.comencyclopedia.pub

| Feedstock | Catalyst System | Amine Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethylene Glycol (EG) | Ru-PNP complex (Homogeneous) | NH₃ | Piperazine | ~60.5% | acs.orgtu-darmstadt.de |

| Ethylene Glycol (EG) | Ru−Co/Al₂O₃ (Heterogeneous) | NH₃ | Piperazine | 16.6% | tu-darmstadt.de |

| 5-Hydroxymethylfurfural (HMF) | Co-Co₃O₄@SiO₂ (from Co-MOF) | NH₃ / H₂ | 5-(aminomethyl)furan-2-carbinol | 94% | mdpi.comencyclopedia.pub |

Hydrogenation and Reductive Processes

This compound and its derivatives are integral to various hydrogenation and reductive processes, either as part of the chiral ligand in a metal complex or as the target of a stereoselective reduction. These processes are fundamental for creating saturated heterocyclic rings and for the interconversion of functional groups. mdpi.com

Key Processes:

Asymmetric Hydrogenation: As mentioned previously, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a powerful method for producing chiral piperazin-2-ones. rsc.org This reaction transforms a flat, aromatic-like precursor into a chiral, saturated heterocyclic ring with high stereocontrol. Similarly, iridium and rhodium complexes with chiral ligands are widely used for the asymmetric hydrogenation of C=C and C=N bonds, leading to chiral piperidines and other amines. mdpi.com For example, an iridium(I) catalyst with a P,N-ligand has been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com

Reductive Amination: Reductive amination is a versatile method for forming C-N bonds and is frequently used in the synthesis of piperazine-containing molecules. mdpi.com This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ. A one-pot tandem reductive amination-cyclization process has been developed to produce substituted piperazin-2-ones from N-(2-oxoethyl)amides and α-amino esters. organic-chemistry.org In the context of biomass, the reductive amination of furan-based aldehydes is a key step in producing valuable furan-based amines. mdpi.com Flow hydrogenation has also been shown to be effective for the reductive amination of aldehydes in the presence of piperazine, allowing for selective mono-N-alkylation. rsc.org

| Process | Catalyst/Reagent | Substrate | Product | Significance | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium-Chiral Ligand | Pyrazin-2-ols | Chiral piperazin-2-ones | High diastereoselectivity and enantioselectivity in forming the chiral heterocyclic ring. | rsc.org |

| Asymmetric Hydrogenation | Iridium(I)-P,N Ligand | 2-substituted pyridinium salts | Chiral piperidines | Stereoselective synthesis of substituted piperidines. | mdpi.com |

| Tandem Reductive Amination-Cyclization | Sodium Triacetoxyborohydride | N-(2-oxoethyl)amides and α-amino esters | Substituted piperazin-2-ones | Efficient one-pot synthesis of piperazinone derivatives. | organic-chemistry.org |

| Reductive Amination (Flow) | 20% Pd(OH)₂/C | Aldehydes and piperazine | Mono-N-alkylated piperazines | High-yield, selective synthesis avoiding di-alkylation. | rsc.org |

Advanced Research Topics and Future Directions

3D Homology Models

In the absence of experimentally determined crystal structures for many target proteins, 3D homology models offer a viable alternative for studying ligand-receptor interactions. innovareacademics.innih.gov These models are constructed based on the known structures of homologous proteins. innovareacademics.in For instance, a 3D homology model of the σ1 receptor was developed to investigate the binding of various ligands, including derivatives of (piperazin-2-yl)methanol. researchgate.net This computational tool allows researchers to visualize the binding pocket and predict how different substituents on the piperazine (B1678402) scaffold might influence affinity and selectivity. researchgate.net The process involves using the amino acid sequence of the target protein to generate multiple 3D models, which are then validated for their quality. innovareacademics.in

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. vulcanchem.comnih.gov This method has been applied to understand the interactions of (R)-Piperazin-2-ylmethanol derivatives with their biological targets. For example, docking studies of certain piperazine derivatives revealed that a 3-chlorobenzyl group can occupy a hydrophobic pocket in the voltage-sensitive sodium channel α-subunit, while the hydroxymethyl group forms hydrogen bonds with specific amino acid residues like Ser-798 and Lys-1422. vulcanchem.com Such studies provide a rational basis for designing new analogs with improved binding affinities. Furthermore, molecular docking simulations have been used to identify potential cross-reactivity with other receptors, such as the histamine (B1213489) H3 receptor.

Q & A

Q. How to optimize the synthesis of (R)-Piperazin-2-ylmethanol while ensuring enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use chiral auxiliaries or catalysts during synthesis. For example, asymmetric reduction of ketone precursors with catalysts like Corey-Bakshi-Shibata (CBS) can enhance enantioselectivity .

- Analytical Validation: Employ chiral HPLC (e.g., Chiralpak® columns) with polar organic mobile phases (e.g., ethanol/hexane) to monitor enantiomeric excess (ee). Compare retention times with known standards .

- Reagent Selection: Avoid racemization-prone conditions. For example, use LiAlH₄ for selective reductions instead of harsher reagents like BCl₃ .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity. Key signals: δ 3.5–4.0 ppm (piperazine CH₂), δ 1.2–1.5 ppm (methanol CH₂OH) .

- Mass Spectrometry: ESI-MS in positive ion mode for molecular ion detection (e.g., [M+H]⁺ at m/z 130.19) .

- HPLC Purity: Reverse-phase C18 columns with UV detection at 210–220 nm. Mobile phase: 0.1% TFA in acetonitrile/water (70:30) .

Q. How to address challenges in impurity profiling during this compound synthesis?

Methodological Answer:

- Impurity Identification: Use LC-MS/MS to detect byproducts like N-oxide derivatives (common in oxidation steps) or racemized isomers .

- Process Control: Monitor reaction pH (optimal range: 6–8) to minimize side reactions. For example, acidic conditions may protonate the piperazine ring, leading to decomposition .

- Reference Standards: Cross-validate impurities against pharmacopeial standards (e.g., Mianserin Hydrochloride Impurity A, CAS 57321-32-1) .

Advanced Research Questions

Q. How to resolve contradictions in reported thermodynamic properties of this compound?

Methodological Answer:

- Data Reconciliation: Compare experimental ΔfH° (enthalpy of formation) with computational DFT calculations (e.g., B3LYP/6-31G* basis set). Discrepancies >5% may indicate measurement errors .

- Reproducibility Checks: Replicate calorimetry under inert atmospheres to avoid oxidation artifacts. For example, conflicting boiling points (e.g., 519 K vs. 505 K) may arise from sample degradation .

Q. What strategies enable the study of this compound’s role in structure-activity relationships (SAR) for CNS targets?

Methodological Answer:

- Functionalization: Introduce substituents at the piperazine nitrogen or methanol group. For example, alkylation with 2,4-dichlorophenyl groups enhances dopamine D3 receptor affinity .

- Biological Assays: Use radioligand binding assays (e.g., ³H-Spiperone for D2/D3 receptors) to quantify Ki values. Compare with enantiomers to assess stereochemical impact .

Q. How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

Q. What computational approaches predict the conformational flexibility of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD): Simulate in explicit solvents (e.g., water, ethanol) using AMBER or GROMACS. Analyze dihedral angles (C-N-C-O) to map low-energy conformers .

- Docking Studies: Model interactions with CNS targets (e.g., serotonin receptors) using AutoDock Vina. Prioritize poses with hydrogen bonds to the methanol oxygen .

Q. How to address discrepancies in reported synthetic yields for this compound derivatives?

Methodological Answer:

Q. What role does this compound serve as a synthon in multi-step organic syntheses?

Methodological Answer:

Q. How to validate the enantiomeric purity of this compound in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.